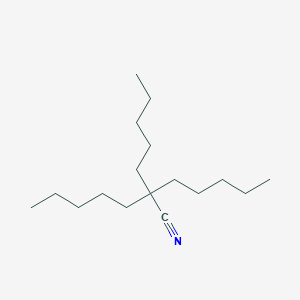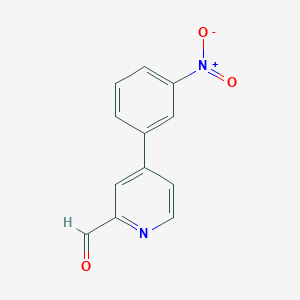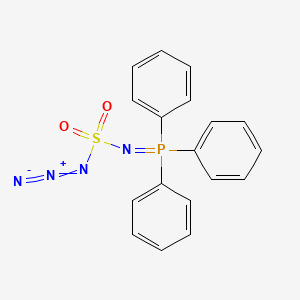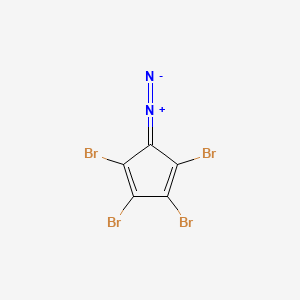
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiol group, an amidino group, and a sulfate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) typically involves the reaction of methanethiol with N-(3-benzyloxypropyl)amidino- compounds under specific conditions. The sulfation process is a key step in the synthesis, where the sulfate ester group is introduced. This can be achieved using reagents such as tributylsulfoammonium betaine, which facilitates the formation of organosulfates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfation processes, where the reaction conditions are optimized for high yield and purity. The use of microwave-assisted approaches and catalytic diaryl borinic acid can enhance the efficiency of the sulfation process .
Analyse Chemischer Reaktionen
Types of Reactions
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of the sulfate ester group can yield the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the thiol group yields disulfides, while reduction of the sulfate ester group produces alcohols .
Wissenschaftliche Forschungsanwendungen
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) has several scientific research applications:
Wirkmechanismus
The mechanism of action of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The sulfate ester group can facilitate binding to specific proteins, influencing their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a strong odor, used as a precursor in organic synthesis.
Ethanethiol (C₂H₅SH): Another thiol with similar properties to methanethiol, commonly used as an odorant for natural gas.
Eigenschaften
CAS-Nummer |
40283-92-9 |
|---|---|
Molekularformel |
C12H18N2O4S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propoxymethylbenzene |
InChI |
InChI=1S/C12H18N2O4S2/c13-12(10-19-20(15,16)17)14-7-4-8-18-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,13,14)(H,15,16,17) |
InChI-Schlüssel |
JCDVXGPHXXODML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)


![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)



![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)



